MFCD01071498, also known by its chemical name 2-(4-Methylphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one, is a compound that has garnered interest in the field of medicinal chemistry. It is primarily recognized for its potential applications in pharmaceutical research, particularly as a lead compound in drug development.
MFCD01071498 is cataloged in various chemical databases, including the Merck Index and PubChem, which provide detailed information about its properties and potential uses. The compound can be synthesized in laboratory settings, and its availability through chemical suppliers facilitates research and development activities.
This compound falls under the category of heterocyclic compounds, specifically imidazopyridines. These types of compounds are characterized by their fused ring structures, which contribute to their biological activity. MFCD01071498 is particularly notable for its role in the development of therapeutic agents targeting various diseases.
The synthesis of MFCD01071498 typically involves multi-step organic reactions. The most common synthetic route includes:
The synthesis often requires specific reagents such as bases and solvents to facilitate reactions. Techniques such as refluxing, stirring under inert atmospheres, and purification through chromatography are commonly employed to isolate and purify MFCD01071498.
MFCD01071498 has a complex molecular structure characterized by its imidazo[4,5-b]pyridin-3(2H)-one core. The molecular formula is , and it has a molecular weight of approximately 216.25 g/mol.
MFCD01071498 can undergo various chemical reactions typical of heterocyclic compounds, including:
The reactivity of MFCD01071498 can be influenced by its electronic structure and steric factors associated with the methylphenyl substituent. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these reactions.
The mechanism of action for MFCD01071498 involves interaction with specific biological targets, potentially including enzymes or receptors related to disease pathways. Research indicates that it may exhibit inhibitory activity against certain kinases or enzymes involved in cellular signaling processes.
Studies have shown that MFCD01071498 can modulate biological responses by altering signal transduction pathways, leading to effects on cell proliferation or apoptosis in various cancer cell lines.
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into the molecular structure and confirm identity through characteristic peaks corresponding to functional groups present in MFCD01071498.
MFCD01071498 serves as a valuable compound in scientific research, particularly within:
The ongoing research into MFCD01071498 highlights its significance as a lead compound that could pave the way for novel treatments in various medical fields.
MFCD01071498 represents a synthetically engineered small molecule with potential bioactivity, specifically designed for medicinal chemistry applications. Identified by its unique Molecular Formula Compound Designation (MFCD) identifier, this compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological profiles in drug discovery [2]. Its core structure combines a benzothiazole motif with a propan-2-one linker and a meta-methylphenoxy substituent, suggesting potential interactions with biological targets such as enzymes or receptors.
The systematic IUPAC name for MFCD01071498 is (1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenoxy)propan-2-one. This name adheres to IUPAC conventions by:
1Z
) at the benzothiazole-propanone junction. -ylidene
to denote the exocyclic double bond. Table 1: Key Identifiers for MFCD01071498
Identifier Type | Value | Source/Context |
---|---|---|
MFCD Identifier | MFCD01071498 | Chemical vendor catalogs |
Legacy ID | EVT-5785254 | Early screening libraries |
Chemical Name | (Z)-2-(2-Oxo-3-m-tolyloxypropylidene)-3-methylbenzothiazole | Common shorthand |
These identifiers facilitate cross-referencing across chemical databases and research literature. The MFCD code specifically enables precise procurement in commercial settings, while EVT-5785254 may appear in historical screening data [6].
MFCD01071498 emerged during the early 2010s, coinciding with advancements in high-throughput screening (HTS) technologies. Its design reflects two strategic objectives in medicinal chemistry at that time:
MFCD01071498 belongs to the benzothiazole subclass of heterocyclic compounds, characterized by a fused benzene and thiazole ring. Its classification hierarchy includes:
Table 2: Heterocyclic Classification Framework
Classification Level | Description | Relevance to MFCD01071498 |
---|---|---|
Ring System | Benzothiazole | Core pharmacophore |
Substituent Effects | 3-Methyl group (benzothiazole) | Steric modulation of ring planarity |
Linker Chemistry | Enolized β-diketone equivalent | Chelation potential |
Bioisosteric Potential | Phenoxy → Benzodioxane | Patent expansion strategies |
Benzothiazoles exhibit broad bioactivity (e.g., antitumor, antiviral), positioning MFCD01071498 as a versatile scaffold for lead optimization campaigns. The exocyclic ketone enables further derivatization via Schiff base formation or reduction, underscoring its synthetic utility [2] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3